molecular formula C10H8FNO B11914901 1-(7-Fluoro-1H-indol-3-yl)ethanone

1-(7-Fluoro-1H-indol-3-yl)ethanone

Cat. No.: B11914901
M. Wt: 177.17 g/mol
InChI Key: ZFIROPGEDNPFSG-UHFFFAOYSA-N
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Description

1-(7-Fluoro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7th position of the indole ring and an ethanone group at the 3rd position. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoro-1H-indol-3-yl)ethanone typically involves the introduction of a fluorine atom into the indole ring followed by the addition of an ethanone group. One common method involves the reaction of 7-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(7-Fluoro-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-Fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, potentially leading to various biological effects. The ethanone group may also play a role in the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)ethanone: Lacks the fluorine atom, which may result in different biological activities and reactivity.

    7-Fluoroindole: Lacks the ethanone group, affecting its chemical properties and applications.

    3-Acetylindole: Similar structure but

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(7-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3

InChI Key

ZFIROPGEDNPFSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

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